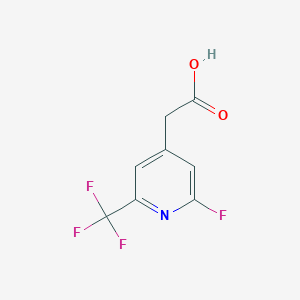

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid

Descripción general

Descripción

“2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid” is a chemical compound that has a molecular formula of C6H3F4N . It is a reactant in the preparation of aminopyridines through amination reactions .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), such as “2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethylpyridine . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis

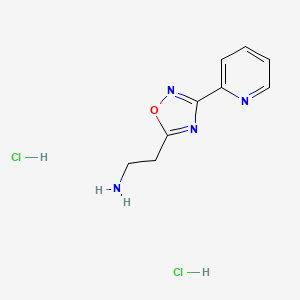

The molecular structure of “2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid” consists of a pyridine ring with a trifluoromethyl group and a fluorine atom attached to it . The average mass of this compound is 165.088 Da .Chemical Reactions Analysis

“2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

“2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.40 and a refractive index of 1.40 . The compound is colorless to almost colorless clear liquid .Aplicaciones Científicas De Investigación

Environmental Degradation of Fluorinated Compounds

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid, like other polyfluoroalkyl chemicals, is part of a broader class of substances that have raised environmental concerns due to their persistence and potential toxic effects. Research into the microbial degradation of such chemicals highlights their environmental fate, degradation pathways, and the formation of perfluoroalkyl acids (PFAAs) through microbial action. This knowledge is crucial for assessing environmental risks and developing strategies to manage the impact of these compounds (Liu & Avendaño, 2013).

Alternative Fluorinated Compounds and Environmental Impact

Studies have also focused on fluorinated alternatives to long-chain perfluoroalkyl substances (PFASs), such as 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid, assessing their environmental releases, persistence, and human and biota exposure. Understanding these alternatives' environmental and health impacts is vital for evaluating their safety and regulatory implications (Wang et al., 2019; Munoz et al., 2019; Wang et al., 2013).

Fluorination in Organic Synthesis

The application of fluorination techniques in organic synthesis, including the use of compounds like 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid, is an area of growing interest. Fluoroalkylation reactions in aqueous media have been explored for their environmental friendliness and efficiency in incorporating fluorinated groups into target molecules, contributing to green chemistry advancements (Song et al., 2018).

Toxicity and Risk Assessment

Research into the toxicity and risk assessment of PFASs, including analogs of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid, is critical for understanding their human health implications. Studies have developed toxicity values for PFASs, contributing to risk characterization and public health decision-making, highlighting the need for continued evaluation of these substances' safety (Luz et al., 2019; Conder et al., 2008).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFVKZLMFMBAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

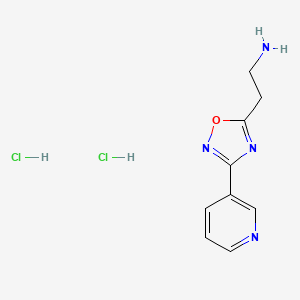

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)

![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)

![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1403405.png)

![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)

![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)